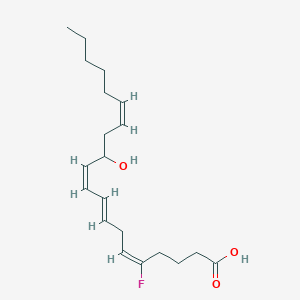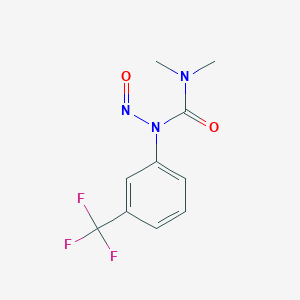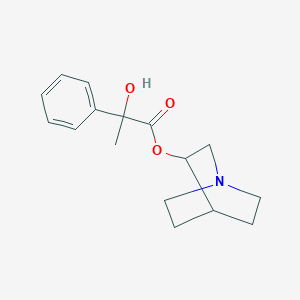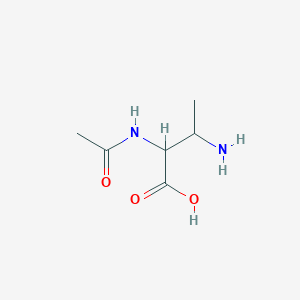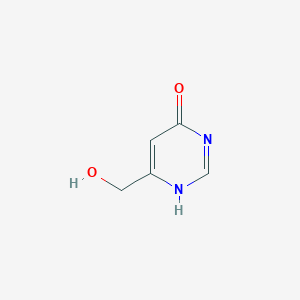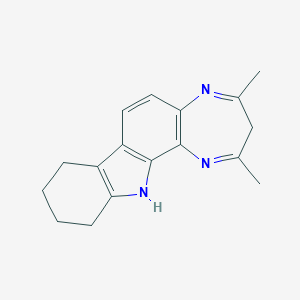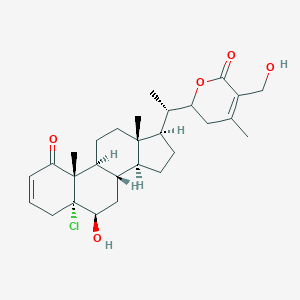
Jaborosalactone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jaborosalactone E is a natural compound that is found in the plant Jaborosa integrifolia. It belongs to the class of compounds known as tropane alkaloids, which are well-known for their pharmacological properties. This compound has been the subject of scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
1. Cytotoxicity and Immunomodulatory Effects Jaborosalactone E, along with other withanolides, has shown potential in cytotoxicity studies. For example, Jaborosalactone-L demonstrated cytotoxicity to the murine macrophage cell line RAW 264.7. The 16 alpha-oxygenated withanolides exhibited cytotoxicity to both human (COR-L23 and ECV 304) and murine (L929 and RAW 264.7) carcinoma cell lines. These compounds also showed immunosuppressive activities, reducing the proliferative response of rat spleen cells (Habtemariam, 1997).
2. Structural Analysis and Derivative Synthesis Studies have focused on isolating and characterizing different withanolides, including this compound, from various plant species. These studies contribute to understanding the structural diversity and potential bioactivities of these compounds. For example, from Jaborosa runcinata, six new withanolides were isolated, demonstrating the complex structural variations of these compounds (Cirigliano et al., 1996).
3. Phytotoxicity Applications Some studies have explored the phytotoxic effects of this compound and related withanolides. For instance, compounds isolated from Jaborosa kurtzii, including Jaborosalactone 43, showed selective phytotoxicity towards Lactuca sativa (lettuce), indicating potential applications in agriculture and plant biology (Ramacciotti & Nicotra, 2007).
4. Antiproliferative Activities Withanolides, including this compound, have been studied for their antiproliferative activities against various human solid tumor cancer cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds in cancer treatment (Garcia et al., 2014).
5. Biosynthetic Pathways Research has also focused on the biosynthesis of withanolides, including this compound, in plants. Understanding the biosynthetic pathways can inform the development of synthetic methods for these compounds and their derivatives, potentially leading to novel pharmaceutical applications (Veleiro et al., 1985).
6. Antifeedant Activity The antifeedant activity of withanolides has been investigated, which could have implications in pest control and agricultural practices. For example, Jaborosalactone A from Jaborosa integrifolia showed significant feed inhibition effects (Vaccarini & Bonetto, 2000).
properties
CAS RN |
19898-96-5 |
|---|---|
Molecular Formula |
C28H39ClO5 |
Molecular Weight |
491.1 g/mol |
IUPAC Name |
2-[(1S)-1-[(5R,6R,8S,9S,10S,13S,14S,17R)-5-chloro-6-hydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H39ClO5/c1-15-12-22(34-25(33)18(15)14-30)16(2)19-7-8-20-17-13-24(32)28(29)10-5-6-23(31)27(28,4)21(17)9-11-26(19,20)3/h5-6,16-17,19-22,24,30,32H,7-14H2,1-4H3/t16-,17-,19+,20-,21-,22?,24+,26+,27-,28-/m0/s1 |
InChI Key |
CEUVHLKCEJLVTP-SMNCXKCUSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)CO |
SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








